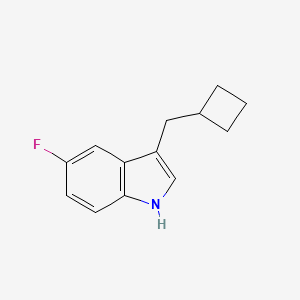

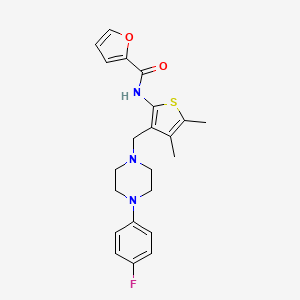

![molecular formula C19H24N2O2 B2493098 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide CAS No. 942005-58-5](/img/structure/B2493098.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including cyclopropanation processes and tandem cyclization reactions. For instance, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, which share structural similarities with the target compound, relies on a remarkable cyclopropanation process initiated by the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride, followed by a reaction with diazomethane in the presence of water (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002). Another approach involves the diastereoselective synthesis of substituted cyclopropanes in water, showcasing the adaptability and efficiency of synthesis methods in aqueous media (Anand, Yenagi, Tonannavar, & Kulkarni, 2016).

Molecular Structure Analysis

The molecular structure of compounds like N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide is complex, involving multiple ring systems and functional groups. This complexity often requires detailed computational and structural analyses to understand the compound's behavior and potential reactivity. Such analyses can reveal the electronic distribution, molecular geometry, and potential reactive sites within the molecule.

Chemical Reactions and Properties

Compounds containing cyclopropane and quinolin-6-yl groups participate in various chemical reactions, demonstrating a range of chemical properties. For example, cyclopropanes are known for their reactions involving ring opening, nucleophilic additions, and transformations into fused tetracyclic derivatives, as seen in the synthesis of pyranoquinolines from 1-acetyl N-aryl cyclopentanecarboxamides (Zhang et al., 2007). These reactions underscore the versatility and reactivity of the cyclopropane ring in complex molecular frameworks.

科学的研究の応用

Novel Synthesis Techniques

A study by Zhang et al. (2007) presented an efficient synthesis method for pyrano[2,3-b]quinoline derivatives using 1-acetyl N-aryl cyclopentanecarboxamides. This method features a tandem cyclization/ring-opening/recyclization reaction mediated by H2SO4, showcasing a novel approach to manipulating cyclopentane units in chemical synthesis Zhang et al., 2007.

Antimicrobial and Antitubercular Applications

Research conducted by Kantevari et al. (2011) explored the synthesis of novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, demonstrating significant antimycobacterial activity against Mycobacterium tuberculosis. This study highlights the compound's potential in developing new antitubercular agents Kantevari et al., 2011.

Antioxidant, Anti-inflammatory, and Antimicrobial Activities

Douadi et al. (2020) synthesized azoimine quinoline derivatives and evaluated their biological activities. These compounds exhibited significant antioxidant potential, variable antimicrobial activity against different species, and considerable anti-inflammatory effects. Their interactions with DNA and bovine serum albumin (BSA) suggest potential applications in pharmaceutical chemistry Douadi et al., 2020.

Novel Synthetic Pathways and Potential in Chemotherapy

Leonidova et al. (2014) investigated the potential of N,N-bis(quinolinoyl) Re(I) tricarbonyl complex derivatives as photodynamic therapy (PDT) photosensitizers for targeting cancer cells. Their findings suggest these compounds' efficacy in generating singlet oxygen in a lipophilic environment, offering a promising avenue for cancer treatment Leonidova et al., 2014.

特性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-18(13-4-1-2-5-13)20-16-9-10-17-15(12-16)6-3-11-21(17)19(23)14-7-8-14/h9-10,12-14H,1-8,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKFDXXOTLTXQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

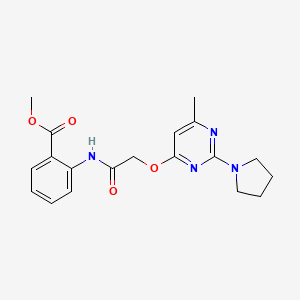

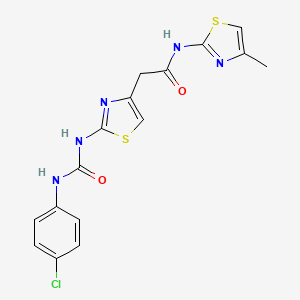

![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide](/img/structure/B2493021.png)

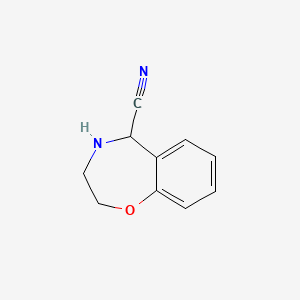

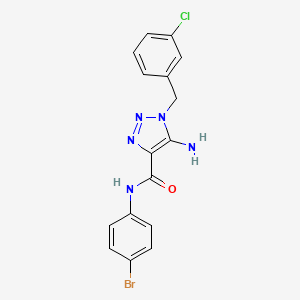

![2-Benzyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493023.png)

![(1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B2493031.png)

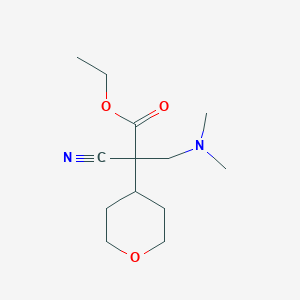

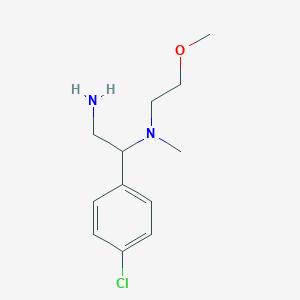

![2-Ethyl-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2493034.png)

![3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2493036.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(methylsulfanyl)benzamide](/img/structure/B2493038.png)